N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide
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Overview
Description
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethoxy group, a methoxymethyl group, and a methyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 4-ethoxy-3-(methoxymethyl)-5-methylphenol, is synthesized through the alkylation of 4-ethoxy-5-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The phenyl intermediate is then reacted with butanoyl chloride in the presence of a base like pyridine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]acetamide
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]propionamide
- N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]isobutyramide
Uniqueness
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
Properties
CAS No. |
90257-40-2 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[4-ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide |
InChI |
InChI=1S/C15H23NO3/c1-5-7-14(17)16-13-8-11(3)15(19-6-2)12(9-13)10-18-4/h8-9H,5-7,10H2,1-4H3,(H,16,17) |
InChI Key |
OXMLYXSTHHRNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)COC |
Origin of Product |
United States |
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